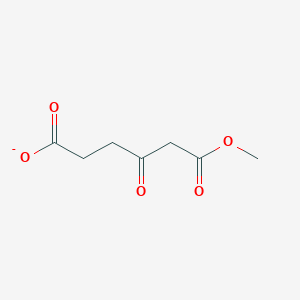

6-Methoxy-4,6-dioxohexanoate

Description

Contextualization of Ketoester and Dioxohexanoate Structures in Organic Synthesis

Ketoesters are a class of organic compounds that possess both a ketone and an ester functional group. This dual reactivity makes them exceptionally versatile building blocks in organic synthesis. fiveable.meresearchgate.net The presence of both electrophilic and nucleophilic centers allows for a wide array of chemical transformations, including alkylations, acylations, and condensations. researchgate.net The Claisen condensation is a classic method for forming β-ketoesters. fiveable.me These structures are pivotal in the synthesis of complex natural products and medicinally important heterocyclic compounds. researchgate.net

Dioxohexanoate structures, such as 6-Methoxy-4,6-dioxohexanoate, feature two ketone groups within a six-carbon chain. This arrangement of functional groups provides multiple reactive sites, enabling the construction of intricate molecular architectures. ontosight.ai For instance, the related compound ethyl-2,4-dioxohexanoate is recognized for its utility in synthesizing heterocyclic compounds and as a subject of study for its potential biological activities. ontosight.aibiosynth.com The reactivity of these diketones allows for their application in various fields, including pharmaceuticals and materials science. ontosight.ai

Significance of this compound in Advanced Chemical Syntheses

This compound, also referred to as 4-oxo-monomethyl adipate (B1204190), has demonstrated its importance as a key intermediate in specific biosynthetic and synthetic pathways. researchgate.netnih.gov Notably, it has been identified as a metabolite in the fungal degradation pathway of lignin-derived aromatic compounds like ferulic acid and vanillic acid in organisms such as Aspergillus niger. nih.govresearchgate.net In this context, it is formed from the tautomerization of 4-hydroxy-6-methoxy-6-oxohexa-2,4-enedioic acid and is subsequently converted to 3-oxoadipate. researchgate.netnih.gov

Furthermore, a structurally related compound, 5-amino-6-methoxy-4,6-dioxohexanoic acid, has been synthesized and utilized in studies of the enzyme 5-aminolevulinate synthase (ALAS). nih.govresearchgate.net This highlights the utility of the this compound scaffold in creating probes to investigate enzymatic mechanisms. The ability to trap and analyze reaction intermediates is crucial for understanding complex biological processes. nih.govresearchgate.net

Overview of Academic Research Trajectories for the Compound

Academic research involving this compound has primarily focused on its role in metabolic pathways and as a synthetic intermediate. Studies on the degradation of aromatic compounds by fungi have elucidated the formation and subsequent conversion of this molecule. researchgate.netnih.govresearchgate.net This line of research is significant for understanding bioremediation processes and for the potential biotechnological production of valuable chemicals from renewable resources.

Another research avenue involves the synthesis and application of derivatives of 6-aryl-4,6-dioxohexanoic acids in the preparation of anti-inflammatory agents. google.com While not identical, this research underscores the synthetic potential of the dioxohexanoic acid framework in medicinal chemistry. The structural information and reactivity patterns of these related compounds provide valuable insights for the further exploration and application of this compound itself.

| Property | Value |

| IUPAC Name | methyl 4,6-dioxohexanoate nih.gov |

| Molecular Formula | C₇H₁₀O₄ nih.gov |

| Molecular Weight | 158.15 g/mol nih.gov |

| CAS Number | 191542-37-7 chemsrc.com |

Structure

3D Structure

Properties

CAS No. |

191542-37-7 |

|---|---|

Molecular Formula |

C7H9O5- |

Molecular Weight |

173.14 g/mol |

IUPAC Name |

6-methoxy-4,6-dioxohexanoate |

InChI |

InChI=1S/C7H10O5/c1-12-7(11)4-5(8)2-3-6(9)10/h2-4H2,1H3,(H,9,10)/p-1 |

InChI Key |

DAFOEFZZQFVDFK-UHFFFAOYSA-M |

Canonical SMILES |

COC(=O)CC(=O)CCC(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methoxy 4,6 Dioxohexanoate and Analogues

Classical Approaches in the Preparation of Dioxohexanoic Acid Derivatives.

The formation of the dioxohexanoic acid backbone often relies on classical carbon-carbon bond-forming reactions that establish the characteristic 1,3-dicarbonyl (β-dicarbonyl) or a related dicarbonyl motif.

Condensation reactions are fundamental to the synthesis of dicarbonyl compounds. The Claisen condensation, in particular, is a cornerstone for creating β-keto esters. researchgate.net This reaction involves the coupling of two ester molecules, where one acts as the nucleophile (after deprotonation to form an enolate) and the other as the electrophile. researchgate.net A variation, the crossed Claisen condensation, uses two different esters, which is essential for creating unsymmetrical products. For the synthesis of 4,6-dioxohexanoic acid analogues, a precursor like a γ-keto ester could be condensed with another ester to form the δ-keto-β-keto ester structure.

Another relevant classical method is the Claisen-Schmidt condensation, which typically involves an aldehyde or ketone reacting with another carbonyl compound. nih.govmdpi.com This reaction proceeds via an initial aldol (B89426) addition followed by dehydration to yield an α,β-unsaturated carbonyl compound. nih.gov While not directly forming a dioxoalkane, the resulting enone is a key intermediate that can undergo subsequent reactions, such as Michael additions, to build the required carbon skeleton. nih.govmdpi.com

| Reaction Type | Description | Relevance to Dioxohexanoates |

| Claisen Condensation | A carbon-carbon bond-forming reaction between two esters (or an ester and another carbonyl compound) in the presence of a strong base, resulting in a β-keto ester or β-diketone. researchgate.net | Can be used to construct the β-dicarbonyl moiety essential for the 4,6-dioxo structure. |

| Dieckmann Condensation | An intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. youtube.com | While forming cyclic products, the underlying principle of enolate-ester condensation is central to β-keto ester synthesis. |

| Claisen-Schmidt Condensation | A base-catalyzed reaction between an aldehyde or ketone and another carbonyl compound, followed by dehydration to form an α,β-unsaturated carbonyl compound. nih.gov | Useful for creating precursors that can be further elaborated into the target dioxo structure through conjugate addition reactions. |

Once a β-dicarbonyl compound is formed, its synthetic utility is greatly enhanced by the acidity of the protons on the α-carbon (the carbon situated between the two carbonyl groups). pressbooks.pub Treatment with a suitable base, such as an alkoxide, readily generates a stabilized enolate. pressbooks.pub This nucleophilic enolate can then be used in subsequent alkylation or acylation reactions to introduce further complexity.

Alkylation: The reaction of the enolate with an alkyl halide (in an SN2 reaction) introduces an alkyl group at the α-position. pressbooks.pub For synthesizing dioxohexanoic acid derivatives, a precursor like ethyl acetoacetate (B1235776) could be alkylated with a suitable electrophile containing the rest of the required carbon chain.

Acylation: The introduction of an acyl group is another powerful transformation. This is typically achieved by reacting the enolate with an acyl chloride or an acid anhydride. organic-chemistry.orgorganic-chemistry.org This C-acylation of preformed enolates provides a direct route to β-diketones or more complex β-keto esters under mild conditions and often with high regioselectivity. researchgate.net For instance, acylating the enolate of a β-keto ester with an appropriate acyl chloride can directly establish the β,δ-diketoester framework. organic-chemistry.org

Targeted Synthesis of 6-Methoxy-4,6-dioxohexanoate.

The specific synthesis of this compound requires precise control over the introduction of the methoxyacetyl group. This can be achieved through the targeted acylation of a pre-existing β-keto ester.

A plausible and direct route to this compound involves the C-acylation of a β-keto ester enolate. The synthesis can be envisioned starting from a simple β-keto ester, such as methyl acetoacetate. The process involves two key steps:

Enolate Formation: Methyl acetoacetate is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature to quantitatively generate the lithium enolate.

Acylation: The pre-formed enolate is then treated with a suitable acylating agent, in this case, methoxyacetyl chloride. The nucleophilic enolate attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride and forming the desired β,δ-diketoester, methyl this compound.

This method offers high regioselectivity, as the acylation occurs specifically at the highly acidic α-carbon of the starting β-keto ester. researchgate.net

| Step | Reactant 1 | Reactant 2 | Product | Purpose |

| 1 | Methyl acetoacetate | Lithium diisopropylamide (LDA) | Lithium enolate of methyl acetoacetate | Generation of the nucleophile. |

| 2 | Lithium enolate of methyl acetoacetate | Methoxyacetyl chloride | Methyl this compound | Introduction of the methoxyacetyl group to form the target molecule. |

The synthesis of amino-substituted dioxohexanoates introduces a nitrogen-containing functional group, which is valuable for building alkaloids and other biologically relevant molecules. nih.gov One primary method for this is the aza-Michael reaction, which involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. organic-chemistry.org To synthesize an amino-dioxohexanoate, one could start with an unsaturated precursor and add an amine nucleophile.

Alternatively, chiral δ-amino β-ketoesters can be synthesized as versatile building blocks. nih.gov These compounds can be prepared through various stereoselective methods and then cyclized or further modified to produce complex nitrogen-containing heterocycles. nih.gov Another approach involves the synthesis of β-amino esters through methods like the coupling of a chiral imine with a Reformatsky reagent, followed by oxidative cleavage and further transformations. nih.govresearchgate.net

| Synthetic Approach | Description | Starting Materials Example | Product Type |

| Aza-Michael Addition | Conjugate 1,4-addition of an amine nucleophile to an α,β-unsaturated carbonyl compound. organic-chemistry.org | Amine, α,β-unsaturated keto-ester | β-Amino keto-ester |

| Chiral Building Blocks | Stereoselective synthesis of a polyfunctionalized building block, such as a δ-amino β-hydroxy ketone, which can be elaborated further. nih.gov | Amino acids, chiral auxiliaries | Chiral δ-amino β-ketoester |

Mechanistic Investigations of 6 Methoxy 4,6 Dioxohexanoate Reactivity

Chemical Reactivity Profiles of Ketoester Functionalities

The ketoester functionality in 6-Methoxy-4,6-dioxohexanoate, specifically the β-ketoester portion, is a versatile functional group that exhibits a wide range of chemical reactivities. The presence of two carbonyl groups separated by a methylene (B1212753) group results in the acidity of the α-protons, making this position a nucleophilic center upon deprotonation.

The reactivity of β-ketoesters is well-documented and can be categorized as follows:

Alkylation and Acylation: The enolate generated from the β-ketoester can readily participate in nucleophilic substitution reactions with alkyl halides or acyl halides. This allows for the introduction of various substituents at the C5 position of this compound.

Decarboxylation: Upon hydrolysis of the methyl ester to a carboxylic acid, the resulting β-keto acid can undergo facile decarboxylation when heated. This reaction proceeds through a cyclic transition state and is a common synthetic strategy for the formation of ketones.

Condensation Reactions: The active methylene group can participate in various condensation reactions, such as the Knoevenagel and Claisen condensations, with aldehydes, ketones, and esters.

The reactivity of the ketoester functionality is summarized in the table below:

| Reaction Type | Reagents | Product Type |

| Alkylation | Alkyl halide, Base | C5-alkylated derivative |

| Acylation | Acyl halide, Base | C5-acylated derivative |

| Decarboxylation | H₃O⁺, Heat | Ketone |

| Knoevenagel Condensation | Aldehyde or Ketone, Base | α,β-unsaturated dicarbonyl |

| Claisen Condensation | Ester, Strong Base | 1,3,5-triketone |

Elucidation of Reaction Pathways Involving the Dioxo Moiety

The 1,3-dioxo moiety in this compound is a key structural feature that dictates a significant portion of its chemical behavior, particularly in condensation and cyclization reactions.

The 1,3-dicarbonyl system can undergo intramolecular and intermolecular condensation and cyclization reactions. For instance, in the presence of a suitable catalyst, δ-aryl-β-dicarbonyl compounds can undergo intramolecular cyclization to form 2-tetralone (B1666913) derivatives. nih.govresearchgate.net This suggests that if an appropriate electrophilic center is present within the molecule or introduced externally, this compound could undergo similar cyclization pathways.

The mechanism of such cyclizations often involves the formation of an enolate, which then acts as a nucleophile. The regioselectivity of the cyclization is dependent on the stability of the resulting ring system and the nature of the substituents.

In catalyzed organic transformations, the 1,3-dicarbonyl moiety can coordinate with metal catalysts to form chelate intermediates. These intermediates can play a crucial role in directing the stereoselectivity and regioselectivity of reactions. For example, in metal-catalyzed reactions, the formation of a six-membered ring chelate involving the two carbonyl oxygens and the metal center is a common motif. This coordination can enhance the acidity of the α-protons and facilitate subsequent reactions.

Research on analogous β-dicarbonyl compounds has shown that radical intermediates can also be involved, particularly in oxidation reactions. For instance, the oxidation of δ-aryl-β-dicarbonyl compounds with cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) can proceed through a radical cyclization mechanism. nih.govresearchgate.net

Tautomerism and Isomerization Phenomena in 6-Methoxy-4,6-dioxohexanoic Acid Systems

This compound, like other β-dicarbonyl compounds, can exist in equilibrium between its diketo and enol tautomeric forms. nih.govmdpi.comresearchgate.netmdpi.com This phenomenon, known as keto-enol tautomerism, is a fundamental aspect of its chemistry and influences its reactivity.

The equilibrium between the diketo and enol forms is influenced by several factors, including the solvent, temperature, and the presence of substituents. In many cases, the enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, forming a pseudo-six-membered ring.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying keto-enol tautomerism. nih.gov The diketo and enol forms give rise to distinct signals in the NMR spectrum, allowing for the determination of the equilibrium constant.

The possible enol tautomers of this compound are shown below:

Figure 1: Keto-enol tautomerism in this compound, showing the diketo form and the two possible enol forms.

The relative stability of the different tautomers can be investigated using computational methods, such as Density Functional Theory (DFT) calculations. These studies can provide insights into the energetic landscape of the tautomerization process and the geometric parameters of the different forms.

The table below summarizes key aspects of the tautomerism in β-dicarbonyl systems:

| Feature | Description |

| Equilibrium | Dynamic equilibrium between diketo and enol forms. nih.govmdpi.comresearchgate.netmdpi.com |

| Stabilization | Enol form is often stabilized by intramolecular hydrogen bonding. |

| Influencing Factors | Solvent polarity, temperature, and electronic nature of substituents. |

| Analytical Techniques | NMR spectroscopy is a primary tool for quantification. nih.gov |

Role in Biochemical Pathways and Enzymatic Transformations

Identification and Characterization in Microbial Metabolism

Research into the metabolic pathways of the filamentous fungus Aspergillus niger has led to the identification and accumulation of 4-oxo-monomethyl adipate (B1204190), also known as 6-methoxy-4,6-dioxohexanoic acid. researchgate.netnih.gov This accumulation was observed in deletion mutants of the fungus, specifically in a strain where the omeA gene, encoding a 4-oxo-monomethyl adipate esterase, was deleted. researchgate.netnih.gov When this mutant strain was grown on vanillic acid, it resulted in the accumulation of an unknown product which was later identified as 4-oxo-monomethyl adipate through 1H-NMR analysis. nih.gov This finding was crucial in elucidating the vanillic acid metabolic pathway in A. niger. researchgate.net

The accumulation of 4-oxo-monomethyl adipate is a result of the reduction of 4-hydroxy-6-methoxy-6-oxohexa-2,4-dienoic acid. researchgate.net The study of these deletion mutants has provided valuable insights into the degradation of guaiacyl lignin (B12514952) units and other related aromatic compounds, highlighting the role of specific genes and enzymes in these complex metabolic networks. nih.govresearchgate.net

Table 1: Accumulation of 4-Oxo-monomethyl Adipate in Aspergillus niger Deletion Mutants

| Gene Deletion | Substrate | Accumulated Product | Analytical Method |

| omeA | Vanillic Acid | 4-Oxo-monomethyl adipate (6-methoxy-4,6-dioxohexanoic acid) | 1H-NMR, HPLC |

The conversion of 6-methoxy-4,6-dioxohexa-2-enoic acid to 4-oxo-monomethyl adipate (6-methoxy-4,6-dioxohexanoic acid) is catalyzed by a reductase. researchgate.net In Aspergillus niger, a candidate reductase, sharing homology with maleylacetate (B1240894) reductase from Pseudomonas sp., has been identified. researchgate.net This enzymatic reduction is a key step in the metabolic pathway. researchgate.net

Furthermore, research on phenylethanol dehydrogenase from lactobacilli has demonstrated its capability to reduce a variety of aromatic, alicyclic, and aliphatic ketones in the presence of NADPH. google.com This highlights a broader enzymatic capacity for the reduction of oxo-compounds, which is relevant to the transformation of dioxoacids like 6-methoxy-4,6-dioxohexanoate. google.com The process often involves the regeneration of NADPH to sustain the catalytic cycle. google.com

Function as an Intermediate in Enzyme Catalytic Cycles

The compound 5-amino-6-methoxy-4,6-dioxohexanoic acid has been identified as a key intermediate in the catalytic cycle of 5-aminolevulinate synthase (ALAS), an essential enzyme in heme biosynthesis. nih.govnih.gov This intermediate is the methyl ester of the putative 2-amino-3-ketoadipate reaction intermediate. nih.gov The investigation of this intermediate was facilitated by using pseudo and alternate substrates, such as O-methylglycine, in reactions with the murine ALAS2 enzyme (mALAS2). nih.gov

The formation of this stable condensation intermediate is a crucial step in the multi-intermediate reaction cycle of ALAS, which involves the condensation of glycine (B1666218) with succinyl-CoA. nih.govnih.gov The chemical synthesis of 5-amino-6-methoxy-4,6-dioxohexanoic acid was undertaken to confirm its identity and to verify its formation during the enzyme-catalyzed reaction. nih.govresearchgate.net

The detection and characterization of the unstable reaction intermediate, 5-amino-6-methoxy-4,6-dioxohexanoic acid, in the ALAS catalytic cycle were achieved using advanced analytical techniques. nih.gov Liquid chromatography-mass spectrometry (LC-MS/MS) was instrumental in identifying a signal at an m/z of 188.9–190, which corresponds to the predicted molecular weight of the intermediate (189.17). nih.govresearchgate.net

Specifically, a UPLC profile of the reaction sample showed a major species with a retention time of 0.44 minutes, which was consistent with the synthesized standard of 5-amino-6-methoxy-4,6-dioxohexanoic acid. researchgate.net The use of deuterated O-methylglycine as a pseudo-substrate resulted in a +1 m/z shift, further validating the chemical nature of the condensation intermediate. nih.gov These spectroscopic and chromatographic methods are essential for monitoring reaction processes and identifying transient species in biocatalysis. google.com

Table 2: Analytical Methods for the Detection of 5-Amino-6-methoxy-4,6-dioxohexanoic Acid

| Analytical Technique | Observation | Significance |

| LC-MS/MS (Full-scan Q1 positive mode) | Signal at m/z 188.9–190 | Corresponds to the molecular weight of the intermediate. nih.govresearchgate.net |

| UPLC | Retention time of 0.44 min | Matches the synthesized standard of the intermediate. researchgate.net |

| Isotope Labeling (Deuterated O-methylglycine) | +1 m/z shift | Confirms the chemical nature of the intermediate. nih.gov |

Biocatalytic Approaches for Synthesis and Derivatization

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis for producing complex molecules. researchgate.net Enzymes, such as alcohol dehydrogenases and lipases, are used for the asymmetric synthesis of chiral compounds, including those related to this compound. researchgate.netunipd.it

For instance, biocatalytic reduction of ketones to obtain optically active alcohols is a well-established method that operates under mild conditions. researchgate.net While direct biocatalytic synthesis of this compound is not extensively detailed, the principles of enzyme-catalyzed reactions are applicable for its synthesis and the creation of its derivatives. The synthesis of various derivatives, such as 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide, has been achieved through fragment-based drug design, indicating the potential for creating novel compounds from a core structure. nih.gov The use of biocatalysts can be instrumental in performing specific transformations, such as esterification or the introduction of functional groups, with high chemo-, regio-, and stereoselectivity. researchgate.netunipd.it

Design and Synthesis of 6 Methoxy 4,6 Dioxohexanoate Derivatives and Analogues for Research Applications

Structural Modifications and their Impact on Reactivity

The reactivity of 6-methoxy-4,6-dioxohexanoate and its analogues is largely dictated by the two ketone functionalities and the terminal methoxy (B1213986) group. Modifications to this core structure can profoundly influence the molecule's stability, electrophilicity, and suitability as a substrate for enzymes.

A key structural analogue, 5-amino-6-methoxy-4,6-dioxohexanoic acid , serves as a prime example of how targeted modifications impact reactivity, particularly in biochemical contexts. nih.gov In the study of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes like 5-aminolevulinate synthase (ALAS), this compound acts as a pseudo-substrate. nih.govresearchgate.net The enzyme catalyzes a Claisen condensation between the pseudo-substrate and succinyl-CoA. nih.gov However, the critical structural feature—the methyl ester group—prevents the subsequent enzymatic decarboxylation step from occurring. nih.govresearchgate.net This halt in the reaction pathway allows for the accumulation and trapping of an otherwise transient β-ketoacid-aldimine intermediate, demonstrating how a single structural change (the ester linkage at C-6) fundamentally alters the molecule's reactivity within a specific catalytic cycle. nih.gov

The inherent reactivity of the β-dicarbonyl system in the hexanoate (B1226103) chain makes it susceptible to nucleophilic attack, a feature that can be modulated. For instance, fluorination of related pyrone structures, which share diketone characteristics, has been shown to alter the regioselectivity of nucleophilic attacks. nih.gov While not directly a modification of this compound, this highlights a general principle: introducing electron-withdrawing or -donating groups near the keto groups can fine-tune the reactivity for specific synthetic or biological applications.

Synthesis of Amide and Ester Analogues

The synthesis of amide and ester analogues of this compound leverages established organic chemistry methodologies, often starting from related precursors or the parent molecule itself. These analogues are valuable for creating libraries of compounds for structure-activity relationship (SAR) studies.

Ester Analogues: The synthesis of different ester analogues, such as ethyl or benzyl (B1604629) esters in place of the methyl ester, can be achieved through standard transesterification reactions under acidic or basic conditions. Alternatively, constructing the molecule from different starting materials allows for the introduction of various ester groups. For example, the synthesis of related benzothiazole (B30560) esters has been accomplished through the oxidation of precursors like ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate hydrochloride. arkat-usa.org Such methods, which involve building the core structure while incorporating a desired ester functionality, are directly applicable to the synthesis of diverse 6-alkoxy-4,6-dioxohexanoate analogues.

Amide Analogues: Amide analogues are typically synthesized from a corresponding ester precursor. A common and effective method involves the direct aminolysis of the methyl or ethyl ester with ammonia (B1221849) or a primary or secondary amine. This approach has been successfully used in the synthesis of 6-methoxybenzothiazole-2-carboxyamide, where the corresponding ester was refluxed with concentrated aqueous ammonia to yield the amide. arkat-usa.org Similarly, a series of N-alkyl amides of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid were synthesized, demonstrating the versatility of this transformation for creating diverse amide derivatives from an ester starting material. nih.gov These established protocols provide a clear pathway for converting this compound into its corresponding amide and N-substituted amide analogues for further research.

Development of Probes and Pseudo-Substrates for Biochemical Studies

The development of specialized molecular tools from the this compound framework is crucial for elucidating enzymatic mechanisms that involve unstable intermediates. By designing molecules that mimic natural substrates but halt the reaction at a specific step, researchers can gain unprecedented insight into catalytic cycles.

A prominent example is the use of 5-amino-6-methoxy-4,6-dioxohexanoic acid as a pseudo-substrate to study the enzyme 5-aminolevulinate synthase (ALAS), which catalyzes the first step of heme biosynthesis. nih.govresearchgate.net The natural reaction involves the condensation of glycine (B1666218) with succinyl-CoA. nih.gov Because the natural intermediate, 2-amino-3-ketoadipate, is highly unstable, its direct detection is precluded. nih.gov

To overcome this, researchers synthesized 5-amino-6-methoxy-4,6-dioxohexanoic acid. nih.govresearchgate.net When this pseudo-substrate is introduced into the ALAS-catalyzed reaction, the enzyme proceeds with the initial Claisen condensation, forming the methyl ester of the β-ketoacid-aldimine complex. nih.gov However, the reaction is arrested at this stage because the enzyme cannot decarboxylate the methyl ester. nih.govresearchgate.net This strategic design effectively "traps" the intermediate, allowing it to accumulate for detection and characterization. nih.gov Using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), the trapped intermediate was identified by a distinct peak at an m/z of 188.9, consistent with its predicted molecular weight. nih.govresearchgate.net This application showcases the power of using a rationally designed pseudo-substrate to probe and understand a complex and otherwise elusive biochemical transformation.

| Parameter | Description |

| Target Enzyme | 5-Aminolevulinate Synthase (ALAS) nih.govresearchgate.net |

| Pseudo-Substrate | 5-amino-6-methoxy-4,6-dioxohexanoic acid nih.gov |

| Structural Modification | Replacement of the carboxylic acid group of the natural substrate intermediate with a methyl ester. nih.govresearchgate.net |

| Effect of Modification | The modification allows the initial Claisen condensation to occur but prevents the subsequent enzymatic decarboxylation. nih.gov |

| Outcome | Trapping and accumulation of the normally unstable β-ketoacid-aldimine intermediate. nih.govresearchgate.net |

| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) was used to detect and characterize the trapped intermediate. nih.govresearchgate.net |

Computational Chemistry and Theoretical Studies of 6 Methoxy 4,6 Dioxohexanoate

Molecular Modeling of Reaction Energetics and Transition States

Detailed molecular modeling of the reaction energetics and transition states involving 6-Methoxy-4,6-dioxohexanoate is not available in the current body of research. This type of analysis is vital for understanding the mechanisms of its formation and subsequent reactions. For instance, in the context of the 5-aminolevulinate synthase reaction, modeling the transition state for the Claisen condensation that forms the β-keto acid intermediate would provide invaluable insight into the enzyme's catalytic efficiency. Similarly, understanding the energy profile for its conversion in metabolic pathways would clarify the thermodynamics and kinetics of these biological processes.

Prediction of Conformational Preferences and Intermolecular Interactions

A detailed analysis of the conformational preferences and intermolecular interactions of this compound has not been reported. Due to its flexible acyclic structure, the molecule can adopt numerous conformations. Theoretical studies would be necessary to identify the low-energy conformers and the rotational barriers between them. Understanding its preferred shapes and potential for hydrogen bonding or other non-covalent interactions is key to comprehending its interaction with solvent molecules and its binding within enzyme active sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.